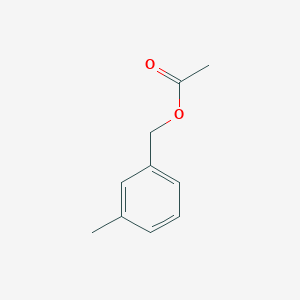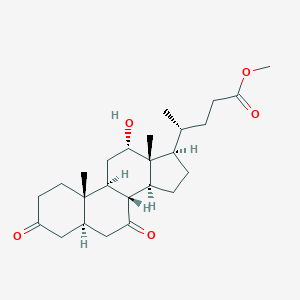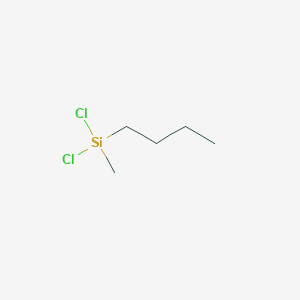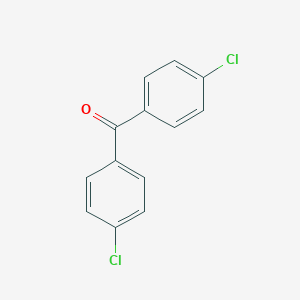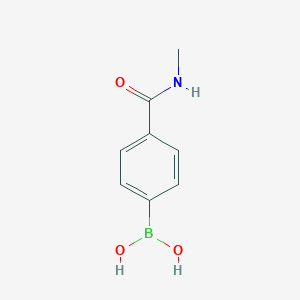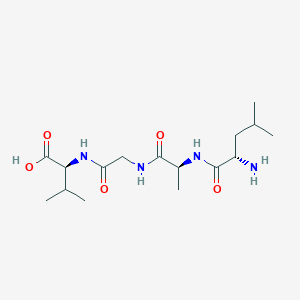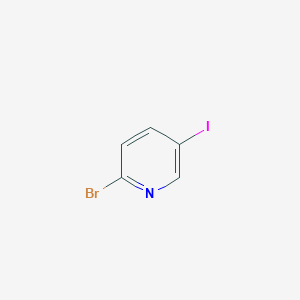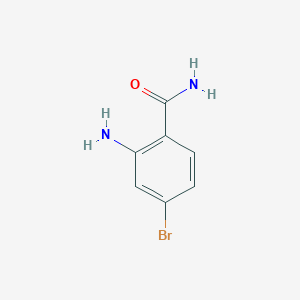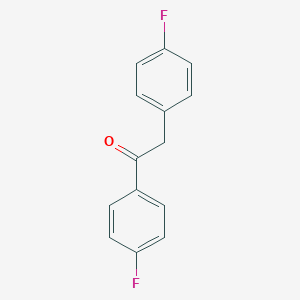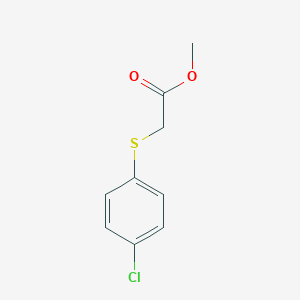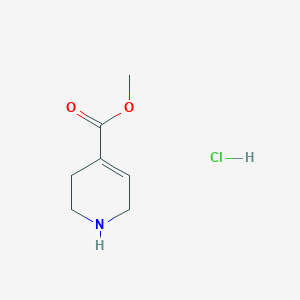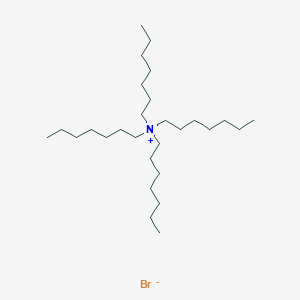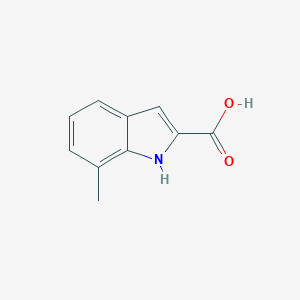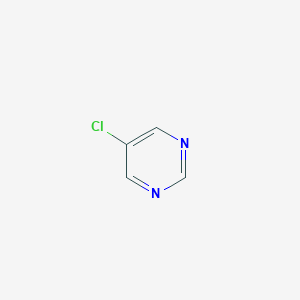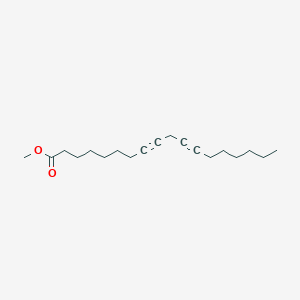
Methyl 8,11-octadecadiynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 8,11-octadecadiynoate (MOOD) is an organic compound that belongs to the group of fatty acid methyl esters. It is a colorless, odorless, and tasteless liquid that is widely used in scientific research. MOOD is a versatile compound that has several applications in the field of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of Methyl 8,11-octadecadiynoate is not fully understood, but it is believed to interact with the hydrophobic core of biological membranes. Methyl 8,11-octadecadiynoate can insert itself into the lipid bilayer, which can lead to changes in membrane structure and function. Methyl 8,11-octadecadiynoate has also been shown to affect the activity of membrane-bound enzymes and ion channels.
Efectos Bioquímicos Y Fisiológicos
Methyl 8,11-octadecadiynoate has several biochemical and physiological effects that make it a valuable tool for scientific research. It has been shown to affect the activity of several enzymes involved in lipid metabolism, including acyl-CoA synthetase and fatty acid desaturase. Methyl 8,11-octadecadiynoate has also been shown to modulate the activity of ion channels, including voltage-gated K+ channels and TRP channels. In addition, Methyl 8,11-octadecadiynoate can affect the fluidity and permeability of biological membranes, which can have significant implications for cellular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 8,11-octadecadiynoate has several advantages as a tool for scientific research. It is a relatively simple compound that is easy to synthesize and purify. Methyl 8,11-octadecadiynoate is also stable and can be stored for extended periods without degradation. However, Methyl 8,11-octadecadiynoate also has limitations. It is a model compound that may not fully represent the complexity of biological membranes. In addition, Methyl 8,11-octadecadiynoate can have non-specific effects on cellular function, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on Methyl 8,11-octadecadiynoate. One area of interest is the development of new synthetic methods for Methyl 8,11-octadecadiynoate and related compounds. Another area of interest is the investigation of the physiological and pathological roles of fatty acids in cellular function. Finally, there is a need for further research to understand the mechanism of action of Methyl 8,11-octadecadiynoate and related compounds, which could lead to the development of new therapeutic agents.
Conclusion:
Methyl 8,11-octadecadiynoate is a versatile compound that has several applications in scientific research. It is a model compound that is widely used to investigate the biochemical and physiological effects of fatty acids. Methyl 8,11-octadecadiynoate has several advantages as a tool for scientific research, but it also has limitations. Further research is needed to fully understand the mechanism of action of Methyl 8,11-octadecadiynoate and related compounds, which could lead to the development of new therapeutic agents.
Métodos De Síntesis
Methyl 8,11-octadecadiynoate can be synthesized by the reaction of 8,11-octadecadiynoic acid and methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by distillation. The yield of Methyl 8,11-octadecadiynoate is typically high, and the purity can be further improved by recrystallization.
Aplicaciones Científicas De Investigación
Methyl 8,11-octadecadiynoate is widely used in scientific research as a tool to investigate the biochemical and physiological effects of fatty acids. It is commonly used as a model compound to study the interaction of fatty acids with biological membranes. Methyl 8,11-octadecadiynoate has been shown to affect the fluidity and permeability of membranes, which can have significant implications for cellular function.
Propiedades
Número CAS |
18202-23-8 |
|---|---|
Nombre del producto |
Methyl 8,11-octadecadiynoate |
Fórmula molecular |
C19H30O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
methyl octadeca-8,11-diynoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-7,10,13-18H2,1-2H3 |
Clave InChI |
PTNIMRRTTQLUQW-UHFFFAOYSA-N |
SMILES |
CCCCCCC#CCC#CCCCCCCC(=O)OC |
SMILES canónico |
CCCCCCC#CCC#CCCCCCCC(=O)OC |
Sinónimos |
8,11-Octadecadiynoic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



